![molecular formula C15H18N4O3 B5764139 N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide, also known as DMAPCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in the pathogenesis of different diseases. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. Moreover, N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been found to activate the AMPK signaling pathway, which regulates energy metabolism and autophagy. Additionally, N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. Additionally, N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. Moreover, N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. However, it also has some limitations, such as its high cost and limited availability, which may restrict its use in large-scale experiments.
Future Directions
There are several future directions for N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and identify its target proteins. Additionally, the development of novel N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide derivatives with improved pharmacological properties may enhance its therapeutic potential.
Synthesis Methods
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with hydrazine hydrate and 3-methyl-1H-pyrazole-5-carbohydrazide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-4-10(2)6-12(5-9)22-8-14(20)18-19-15(21)13-7-11(3)16-17-13/h4-7H,8H2,1-3H3,(H,16,17)(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDYMQLOHABGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=NNC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)
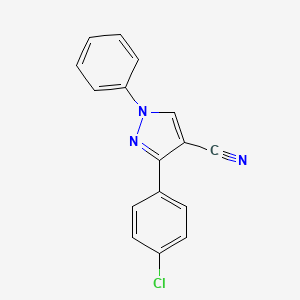
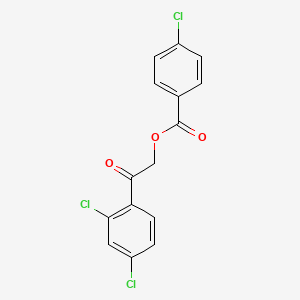
![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
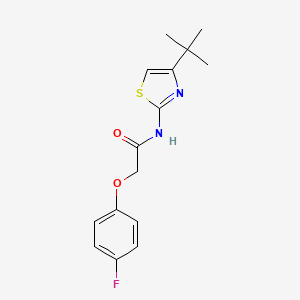
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)
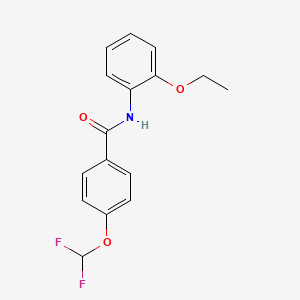
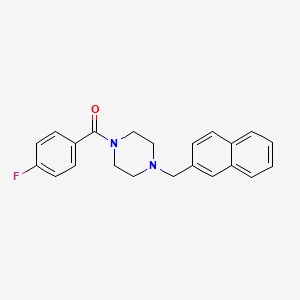
![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)